2-Hydrazino-nicotinic acid hydrochloride
Overview
Description
2-Hydrazino-nicotinic acid hydrochloride is a chemical compound with the molecular formula C6H8ClN3O2 and a molecular weight of 189.6 . It is also known by its IUPAC name, 2-hydrazinonicotinic acid hydrochloride . This compound is found in Magnolia kobus .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3O2.ClH/c7-9-5-4 (6 (10)11)2-1-3-8-5;/h1-3H,7H2, (H,8,9) (H,10,11);1H . This indicates the presence of a pyridine ring with a hydrazine group and a carboxylic acid group attached.Scientific Research Applications
1. Synthesis and Mechanistic Studies
2-Hydrazino-nicotinic acid hydrochloride is involved in the synthesis of various organic compounds. For example, Nordin et al. (2016) reported its use in the synthesis of acyl hydrazides. However, during their research, an unexpected C–S bond cleavage produced compounds like 2-thioxo-1,2-dihydro-pyridine-3-carboxylic acid hydrazide and 2,6-di-tert-butyl-4-hydrazinomethylphenol, leading to a kinetic and computational study to propose a rational mechanism (Nordin, Ariffin, Daud, & Sim, 2016).
2. Herbicidal Activity
Yu et al. (2021) explored the herbicidal activity of compounds derived from nicotinic acid, like this compound. They synthesized N-(arylmethoxy)-2-chloronicotinamides, with some exhibiting excellent herbicidal activity against species like bentgrass and duckweed. This study provides insights into the development of new herbicides for monocotyledonous weeds (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
3. Synthesis in High-Temperature Water
Li et al. (2012) synthesized 2-(arylamino)nicotinic acids in high-temperature water by amination of 2-chloronicotinic acid with aromatic amine derivatives. This process is noted for its efficiency, environmental friendliness, and high yields, demonstrating a practical application in organic synthesis (Li, Xiao, Liang, & Xia, 2012).
4. G Protein-Coupled Receptor Research
Lorenzen et al. (2001) studied the activation of G protein by nicotinic acid and derivatives, including this compound. They found that nicotinic acid stimulated GTPγS binding in membranes from rat adipocytes and spleen, indicating that it acts on a specific G protein-coupled receptor (Lorenzen, Stannek, Lang, Andrianov, Kalvinsh, & Schwabe, 2001).
Safety and Hazards
Properties
IUPAC Name |
2-hydrazinylpyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-9-5-4(6(10)11)2-1-3-8-5;/h1-3H,7H2,(H,8,9)(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHWFYLEQVYZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662971 | |
Record name | 2-Hydrazinylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435342-14-6 | |
Record name | 3-Pyridinecarboxylic acid, 2-hydrazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435342-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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